molecular formula C22H23FN2O3 B2717318 2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1211775-19-7

2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone

Cat. No.: B2717318
CAS No.: 1211775-19-7
M. Wt: 382.435
InChI Key: NAAIVVBNRDFEPH-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic compound that features a fluorophenoxy group, a phenylcyclopropane moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.

    Cyclopropanation: The phenyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Piperazine Coupling: The piperazine ring is then coupled with the cyclopropane intermediate through nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the fluorophenoxy intermediate with the piperazine-cyclopropane intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The phenylcyclopropane moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone: Bromine substitution instead of fluorine.

    2-(2-Methylphenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone: Methyl group substitution.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its halogenated or alkylated analogs. This uniqueness can translate to different biological activities and pharmacokinetic profiles, making it a compound of particular interest in medicinal chemistry.

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its effects on serotonin reuptake, binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H21FN2O2C_{19}H_{21}FN_2O_2, with a molecular weight of 330.39 g/mol. The structure features a fluorophenoxy group and a piperazine moiety, which are significant for its biological interactions.

The primary mechanism of action for compounds similar to This compound involves selective inhibition of the serotonin transporter (SERT). This inhibition leads to increased serotonin levels in the synaptic cleft, which may alleviate symptoms of depression and anxiety.

Biological Activity Overview

Recent studies have indicated that derivatives of piperazines exhibit variable affinities for SERT, with some demonstrating promising antidepressant-like effects. The binding affinity and selectivity for SERT are critical parameters in evaluating the potential efficacy of these compounds.

Binding Affinity Data

The following table summarizes the binding affinities (IC50 values) of various related compounds:

Compound NameIC50 (µM)Target
Compound A1.45SERT
Compound B3.27SERT
Compound C9.56SERT
Target Compound N/A N/A

Note: Specific IC50 data for This compound is not yet available in literature but is expected to be in a similar range based on structural analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including those with fluorophenoxy groups. For instance:

  • Study on Antidepressant Activity : A study investigating various piperazine derivatives found that compounds with similar structures exhibited significant antidepressant activity in animal models, suggesting that This compound may also possess such properties due to its structural similarities .
  • Serotonin Selective Reuptake Inhibitors (SSRIs) : Research has indicated that certain piperazine derivatives can act as SSRIs with improved side effect profiles compared to traditional SSRIs like fluoxetine . The potential for reduced sexual dysfunction side effects is particularly noteworthy.
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of piperazine compounds have revealed that modifications at various positions can significantly enhance binding affinity and selectivity for SERT . This suggests that further optimization of This compound could yield even more potent derivatives.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c23-19-8-4-5-9-20(19)28-15-21(26)24-10-12-25(13-11-24)22(27)18-14-17(18)16-6-2-1-3-7-16/h1-9,17-18H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAIVVBNRDFEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2F)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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